1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
Overview
Description
1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione, also known as EZA, is a chemical compound that has been widely studied for its potential therapeutic applications. EZA is a member of the azolidine-2,5-dione family of compounds, which have been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione involves its inhibition of CAIX, which is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. CAIX is overexpressed in many types of cancer cells and plays a role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. This compound binds to the active site of CAIX, inhibiting its activity and leading to a decrease in the acidity of the tumor microenvironment.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). This compound has also been shown to have anti-inflammatory and antiviral properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione in lab experiments is its specificity for CAIX, which makes it a useful tool for studying the role of CAIX in cancer biology. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many possible future directions for research on 1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications beyond cancer.
Scientific Research Applications
1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells and plays a role in tumor growth and metastasis.
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-2-25-15-7-3-13(4-8-15)19-26(23,24)16-9-5-14(6-10-16)20-17(21)11-12-18(20)22/h3-10,19H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTUWLCOJWZFOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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